molecular formula C17H19N3 B078500 1-(p-(Phenylazo)phenyl)piperidine CAS No. 10282-35-6

1-(p-(Phenylazo)phenyl)piperidine

Cat. No. B078500
CAS RN: 10282-35-6
M. Wt: 265.35 g/mol
InChI Key: PYSGWVDDUWPEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-(Phenylazo)phenyl)piperidine, also known as PAPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a member of the azobenzene family and has a molecular weight of 276.4 g/mol. PAPP is a yellow to orange crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism Of Action

The mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine is not well understood. However, it is believed that 1-(p-(Phenylazo)phenyl)piperidine acts as a photoisomerizable ligand for GPCRs. This means that 1-(p-(Phenylazo)phenyl)piperidine can change its shape upon exposure to light, which can then activate or inhibit the GPCR.

Biochemical And Physiological Effects

1-(p-(Phenylazo)phenyl)piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-(Phenylazo)phenyl)piperidine can activate or inhibit GPCRs, depending on the wavelength of light used. 1-(p-(Phenylazo)phenyl)piperidine has also been shown to affect the activity of ion channels and enzymes.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(p-(Phenylazo)phenyl)piperidine in lab experiments is that it is a relatively simple compound to synthesize. 1-(p-(Phenylazo)phenyl)piperidine is also highly soluble in organic solvents, which makes it easy to work with. However, one limitation of using 1-(p-(Phenylazo)phenyl)piperidine is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 1-(p-(Phenylazo)phenyl)piperidine. One area of research is to further investigate the mechanism of action of 1-(p-(Phenylazo)phenyl)piperidine. This could involve using advanced imaging techniques to visualize the binding of 1-(p-(Phenylazo)phenyl)piperidine to GPCRs. Another area of research is to explore the potential therapeutic applications of 1-(p-(Phenylazo)phenyl)piperidine. For example, 1-(p-(Phenylazo)phenyl)piperidine could be used as a tool to develop drugs that target specific GPCRs. Finally, researchers could investigate the use of 1-(p-(Phenylazo)phenyl)piperidine in optogenetics, which is a technique that uses light to control the activity of cells in the brain.

Synthesis Methods

The synthesis of 1-(p-(Phenylazo)phenyl)piperidine is a multistep process that involves the reaction of p-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This salt is then coupled with p-phenylenediamine in the presence of sodium acetate to form the azobenzene derivative. Finally, the azobenzene derivative is reduced with sodium borohydride to form 1-(p-(Phenylazo)phenyl)piperidine.

Scientific Research Applications

1-(p-(Phenylazo)phenyl)piperidine has been used in a variety of scientific research applications. One of the most significant uses of 1-(p-(Phenylazo)phenyl)piperidine is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in a wide range of physiological processes, including vision, smell, and hormone regulation. 1-(p-(Phenylazo)phenyl)piperidine has been used as a tool to study the binding and activation of GPCRs.

properties

CAS RN

10282-35-6

Product Name

1-(p-(Phenylazo)phenyl)piperidine

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

phenyl-(4-piperidin-1-ylphenyl)diazene

InChI

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)18-19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h1,3-4,7-12H,2,5-6,13-14H2

InChI Key

PYSGWVDDUWPEEC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

synonyms

4-N-PIPERIDINYLAZOBENZENE

Origin of Product

United States

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